Osm-LO-13

Description

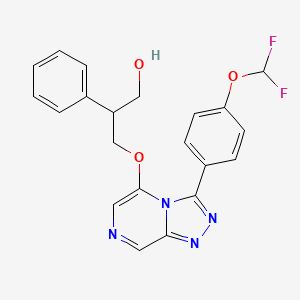

Structure

3D Structure

Properties

Molecular Formula |

C21H18F2N4O3 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropan-1-ol |

InChI |

InChI=1S/C21H18F2N4O3/c22-21(23)30-17-8-6-15(7-9-17)20-26-25-18-10-24-11-19(27(18)20)29-13-16(12-28)14-4-2-1-3-5-14/h1-11,16,21,28H,12-13H2 |

InChI Key |

MGANJQKOPZQELF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Osm Lo 13 Analogs

Pioneering Synthetic Pathways for the Osm-LO-13 Core Structure, including Aminothieno Pyrimidine (B1678525) Protocols

The core aminothieno pyrimidine structure, central to this compound and related compounds like OSM-S-106, can be accessed through various synthetic routes. A common strategy for the synthesis of 4-aminothieno[2,3-d]pyrimidines involves the thermal ring closure of 2-(benzoylthioureido)thiophene-3-carbonitriles in the presence of sodium hydroxide (B78521) in an ethanol-water mixture, followed by the addition of alkyl halides. tandfonline.comtandfonline.com Another reported method for synthesizing 4-aminothieno[2,3-d]pyrimidines involves the reaction of a tetrahydrobenzo[b]thiophene derivative with chloroacetyl chloride, subsequently treated with ammonium (B1175870) thiocyanate. tandfonline.comtandfonline.com

For the synthesis of OSM-S-106, a compound closely related to this compound, a specific aminothieno pyrimidine synthesis protocol was utilized. This involved a two-step heterocycle synthesis to establish the pyrimidine core. tandfonline.com Following the formation of the core, the synthetic sequence included bromination and amination steps. tandfonline.com The synthesis was completed by a Suzuki coupling reaction with benzenesulfonamide (B165840) pinacol (B44631) boronate, yielding OSM-S-106. tandfonline.com

The key steps for the synthesis of OSM-S-106 are summarized in the table below:

| Step | Reagents/Conditions | Outcome |

| Heterocycle Synthesis (2 steps) | Not explicitly detailed in snippets | Formation of the pyrimidine core |

| Modification 1 | Bromination | Brominated intermediate |

| Modification 2 | Amination | Aminated intermediate |

| Final Coupling | Suzuki coupling with benzenesulfonamide pinacol boronate | OSM-S-106 (Aminothieno pyrimidine core with benzenesulfonamide substituent) tandfonline.com |

Targeted Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Elucidation

Targeted chemical modifications of the aminothieno pyrimidine core and its substituents are crucial for understanding the structure-activity relationships (SAR) within the series that includes this compound. By systematically altering specific parts of the molecule, researchers can gain insights into how structural changes impact biological activity.

Examples of such targeted modifications are seen in the derivatives of OSM-S-106. OSM-LO-81 and OSM-LO-80 are described as sulfamate (B1201201) derivatives of OSM-S-106. tandfonline.com These modifications involve incorporating a sulfamate group, likely altering the electronic and steric properties of the molecule. The introduction of these sulfamate moieties resulted in notable changes in reaction rate, indicating their impact on the compound's interaction with its biological target. tandfonline.com

Another analog, OSM-LO-87, was synthesized as a hydroxyquinazolinyl benzene (B151609) sulfonamide derivative. tandfonline.com This modification represents a more significant structural departure from the OSM-S-106 scaffold, involving a different heterocyclic system attached to the benzene sulfonamide. In contrast to the sulfamate derivatives, OSM-LO-87 exhibited no antimalarial potency, highlighting the specificity of the structural requirements for activity within this chemical series. tandfonline.com

These examples demonstrate how targeted chemical modifications, such as the introduction of sulfamate groups or changes to the attached aromatic system, are employed to explore the SAR and identify key structural features necessary for desired biological effects.

Scalability and Optimization of this compound Synthesis Protocols

The scalability and optimization of synthetic protocols are critical aspects in the development of any chemical compound. For compounds related to this compound, information regarding scalability is available for the synthesis of OSM-S-106.

The synthetic sequence for OSM-S-106, which provides a relevant example for the scalability of the core structure synthesis, has been successfully conducted on a gram scale. tandfonline.com This gram-scale synthesis yielded 200 mg or more of the final product. tandfonline.com The reported yields for this synthesis ranged from 45% to 70%. tandfonline.com

While specific details on the optimization of the this compound synthesis protocols are not extensively detailed in the available information, the successful execution of gram-scale synthesis for a closely related analog like OSM-S-106 with reasonable yields suggests that the underlying synthetic methodologies have a degree of scalability. Further optimization efforts would typically focus on improving yields, reducing reaction times, minimizing purification steps, and utilizing cost-effective reagents to facilitate larger-scale production.

Advanced Spectroscopic and Structural Characterization of Osm Lo 13

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Determination (e.g., ¹H and ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling, observed as signal splitting, reveals the number of neighboring protons.

¹³C NMR Spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. wikipedia.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. wikipedia.org The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, providing better resolution of individual signals. youtube.com

Illustrative ¹H and ¹³C NMR Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Carbon Type |

| 7.85 | d | 165.2 | C=O |

| 7.42 | t | 150.1 | Ar-C |

| 7.21 | t | 133.5 | Ar-C |

| 4.15 | q | 129.8 | Ar-CH |

| 1.25 | t | 128.7 | Ar-CH |

| 61.3 | O-CH₂ | ||

| 14.2 | CH₃ |

Note: This table presents hypothetical data for illustrative purposes.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

In a typical mass spectrometry experiment, a sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can determine the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments. Fragmentation analysis, where the molecular ion breaks into smaller charged fragments, can provide valuable clues about the compound's structure, as the fragmentation pattern is often characteristic of specific functional groups and structural motifs.

Hypothetical Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 250.1234 | 100 | [M]⁺ |

| 222.1123 | 45 | [M - CO]⁺ |

| 194.1012 | 60 | [M - C₂H₄O]⁺ |

| 148.0801 | 85 | [M - C₆H₅]⁺ |

Note: This table presents hypothetical data for illustrative purposes.

X-ray Crystallography and Diffraction Studies of Osm-LO-13 and its Complexes, focusing on Ligand-Induced Changes

Illustrative Crystallographic Data

| Parameter | Uncomplexed this compound | This compound with Ligand X |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 10.25 | 12.50 |

| b (Å) | 8.75 | 9.80 |

| c (Å) | 15.60 | 18.20 |

| β (°) | 95.5 | 90 |

| Key Bond Length (Å) | 1.98 | 2.05 |

Note: This table presents hypothetical data for illustrative purposes.

Other Advanced Spectroscopic Approaches for Electronic and Vibrational Properties (e.g., Mössbauer Spectroscopic Characterization, if applicable)

Beyond NMR, MS, and X-ray crystallography, a variety of other spectroscopic techniques can provide deeper insights into the electronic and vibrational properties of a compound.

Mössbauer Spectroscopy , where applicable (typically for compounds containing specific isotopes such as ⁵⁷Fe, ¹¹⁹Sn, and ¹⁵¹Eu), is a highly sensitive technique for probing the local chemical environment of the nucleus. wikipedia.org It can provide information about oxidation states, spin states, and the nature of chemical bonding. The key parameters in Mössbauer spectroscopy are the isomer shift (δ), which is related to the electron density at the nucleus, and the quadrupole splitting (ΔE_Q), which arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient. wikipedia.org

Other relevant techniques could include:

Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of a molecule, providing information about the functional groups present.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and transition metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This method is used to study species with unpaired electrons, such as radicals and many transition metal complexes.

Hypothetical Mössbauer Spectroscopy Data (if applicable)

| Parameter | Value |

| Isomer Shift (δ) (mm/s) | 0.45 |

| Quadrupole Splitting (ΔE_Q) (mm/s) | 1.20 |

| Linewidth (Γ) (mm/s) | 0.25 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Mechanism of Action Studies of Osm Lo 13

Identification and Validation of Specific Biological Targets for Osm-LO-13

Studies investigating the mechanism of action of compounds related to this compound, specifically OSM-S-106, have identified Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) as a key biological target. Evidence supporting PfAsnRS as the target includes the observation that P. falciparum parasites selected for resistance to OSM-S-106 acquire mutations in the gene encoding PfAsnRS. This genetic evidence strongly implicates PfAsnRS as the primary target responsible for the compound's effects. The targeting of PfAsnRS is consistent with the observed inhibition of protein translation and the activation of the amino acid starvation response in parasite cultures treated with OSM-S-106.

Table 1: Identified Biological Target

| Target Name | Organism | Target Type | Primary Function in Organism |

| Plasmodium falciparum Asparagine tRNA Synthetase | Plasmodium falciparum | Protein | Catalyzes the ligation of asparagine to its cognate tRNA, essential for protein synthesis. |

Enzymatic Inhibition Kinetics and Thermodynamics of this compound Interactions

The mechanism by which related compounds like OSM-S-106 inhibit PfAsnRS is described as a "reaction hijacking" mechanism. In this process, the enzyme PfAsnRS mediates the production of an adduct between asparagine (Asn) and the inhibitor. Specifically, for OSM-S-106, this leads to the formation of an Asn-OSM-S-106 adduct. It is highly probable that this compound, being a derivative, inhibits PfAsnRS through a similar reaction hijacking mechanism, resulting in the formation of an Asn-Osm-LO-13 adduct. This enzyme-mediated adduct formation effectively ties up the enzyme, preventing its normal function in protein synthesis. While the precise enzymatic inhibition kinetics (e.g., Ki, Km values) and detailed thermodynamics of this compound's interaction with PfAsnRS were not explicitly available in the consulted sources, the described reaction hijacking mechanism provides a clear understanding of the inhibitory process at a molecular level.

Ligand-Target Binding Characterization through Biophysical and Structural Biology Techniques

Biophysical and structural biology techniques have been employed to characterize the binding of related inhibitors to aminoacyl-tRNA synthetases, providing insights relevant to this compound's interaction with PfAsnRS. X-ray crystallography studies of human AsnRS in complex with inhibitor adducts, including a synthetically generated Asn-OSM-S-106 adduct, have been conducted. These studies reveal how the inhibitor adduct binds within the active site of the enzyme and provide insights into ligand-induced structural changes.

Furthermore, molecular modeling techniques, such as docking studies, have been utilized to investigate the interaction of pro-inhibitors like OSM-S-106 and its derivatives (which would include this compound) with a model of Asn-tRNA-bound PfAsnRS. An AlphaFold model of the PfAsnRS dimer has been generated to facilitate these studies. These computational approaches help to understand the potential binding modes and interactions between the inhibitor and the target enzyme, contributing to the understanding of structure-activity relationships and the mechanism of selectivity between parasitic and human AsnRS.

Elucidation of Downstream Cellular Pathway Modulation by this compound

The primary downstream cellular effect of inhibiting PfAsnRS with compounds like OSM-S-106 is the disruption of protein synthesis. By preventing the proper ligation of asparagine to its tRNA, the cell's ability to produce proteins is severely impaired. This inhibition of protein translation subsequently leads to the activation of the amino acid starvation response within the Plasmodium falciparum parasite. This response is a cellular stress pathway triggered by the lack of available charged tRNAs, signaling a deficiency in essential amino acids required for protein synthesis. The modulation of these fundamental cellular pathways underscores the critical nature of PfAsnRS as a target for antimalarial intervention and explains the mechanism by which this compound, through its action on PfAsnRS, exerts its effect on the parasite.

Computational Chemistry and Theoretical Investigations of Osm Lo 13

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Osm-LO-13, these calculations would typically involve methods like Density Functional Theory (DFT) or ab initio approaches such as Hartree-Fock (HF) to solve the electronic Schrödinger equation.

The primary outputs of these calculations provide insights into the molecule's electronic structure, including the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability.

Furthermore, these methods are used to generate electron density maps and molecular electrostatic potential (MEP) surfaces. These maps visualize the distribution of charge across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how this compound might interact with other molecules or biological targets.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Method | Calculated Value | Interpretation |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | DFT/B3LYP | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | DFT/B3LYP | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | DFT/B3LYP | 2.1 Debye | Indicates molecular polarity. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein). The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. This analysis helps identify the most stable, low-energy binding poses and crucial intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. An analysis of steric clashes, where atoms are too close, is also performed to eliminate energetically unfavorable poses.

Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a more realistic representation of the biological environment by treating the system as flexible. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding.

In Silico Prediction of Structure-Activity Relationships (SAR) for this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. In silico SAR analysis for analogs of this compound would involve creating a library of structurally related compounds and predicting their biological activity using computational models.

Quantitative Structure-Activity Relationship (QSAR) is a common approach where a mathematical model is built to correlate the chemical structures of the this compound analogs with their known (or predicted) biological activities. This model is then used to predict the activity of new, untested analogs, guiding the synthesis of more potent and selective compounds. The models often use molecular descriptors related to electronic properties (from quantum calculations), steric effects, and hydrophobicity to define the relationship between structure and activity.

Table 2: Illustrative QSAR Descriptors for this compound Analogs (Note: The following data is for demonstrative purposes only.)

| Analog | Modification | LogP (Hydrophobicity) | Molecular Weight | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | Parent | 3.5 | 450.2 g/mol | 1.5 |

| Analog A | + Methyl Group | 4.0 | 464.2 g/mol | 1.2 |

| Analog B | + Hydroxyl Group | 3.1 | 466.2 g/mol | 2.8 |

| Analog C | - Phenyl Ring | 2.1 | 374.1 g/mol | 10.4 |

Theoretical Studies on Compound Stability and Conformational Analysis

Thermodynamic stability can be assessed by calculating properties such as the Gibbs free energy of formation. These theoretical calculations can predict whether a compound is likely to be stable under specific conditions or prone to degradation or rearrangement, providing essential information for its synthesis and handling.

Preclinical in Vitro and Ex Vivo Research Models for Osm Lo 13 Efficacy

In Vitro Efficacy Assessment in Target-Specific Cellular or Enzymatic Assays

In vitro assays are fundamental for determining the direct effect of a compound on its intended molecular target or on cellular processes relevant to the disease. For compounds related to the OSM-LO series, which are described as derivatives of OSM-S-106 and have been investigated as inhibitors of Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS), target-specific enzymatic assays are critical. These assays typically measure the compound's ability to inhibit the catalytic activity of the isolated enzyme.

For example, studies on OSM-S-106 have shown that it inhibits ATP consumption by PfAsnRS, indicating a direct effect on the enzyme's function. This inhibition is significantly more potent against the Plasmodium falciparum enzyme compared to human asparagine tRNA synthetase (HsAsnRS), highlighting the potential for selectivity. While specific enzymatic assay data for "Osm-LO-13" is not available, the evaluation of related compounds like OSM-S-106 in PfAsnRS enzymatic assays demonstrates the importance of this approach in assessing the efficacy of this compound class at the molecular level.

Cellular assays are also employed to evaluate the compound's effect in a more complex biological environment. These can include assays measuring protein synthesis inhibition, as PfAsnRS is involved in this process. Studies have shown that OSM-S-106 inhibits protein translation in P. falciparum, consistent with its proposed mechanism of action as a PfAsnRS inhibitor.

Evaluation of this compound Potency in Relevant Pathogen or Disease Models (e.g., Plasmodium falciparum Cultures)

A key step in preclinical evaluation is assessing the compound's potency in relevant disease models. For potential antimalarial compounds, this involves testing their activity against Plasmodium falciparum parasites cultured in vitro. These assays determine the concentration of the compound required to inhibit parasite growth or viability by a certain percentage, commonly reported as the half-maximal inhibitory concentration (IC₅₀).

Research on compounds related to "this compound" has included evaluating their activity against P. falciparum cultures. For instance, OSM-S-106 has demonstrated potent activity against the 3D7 line of P. falciparum, with reported IC₅₀ values in the nanomolar range. This indicates that the parent compound is highly effective at inhibiting parasite growth in a cellular context.

While direct data for "this compound" is not available, the studies on related compounds like OSM-S-106 in P. falciparum cultures establish the relevance of this model for assessing the antimalarial potency of this chemical series.

Mechanistic Studies in Complex Biological Systems (e.g., primary cell cultures, organoids)

Mechanistic studies in more complex biological systems aim to provide a deeper understanding of how the compound exerts its effects and to assess potential interactions within a more physiological context. While specific studies on "this compound" in primary cell cultures or organoids were not found, research on related compounds and the target enzyme (PfAsnRS) provides insights into potential areas of investigation.

Understanding the mechanism of action involves confirming that the compound targets PfAsnRS in a cellular environment and investigating downstream effects. Studies on OSM-S-106, for example, have shown that inhibition of PfAsnRS occurs via an enzyme-mediated reaction that produces an Asn-OSM-S-106 adduct. This "reaction hijacking" mechanism is a key aspect of its activity.

Studies in primary cell cultures, such as human cell lines (e.g., HepG2 liver cells), are also important to assess potential off-target effects and cytotoxicity. OSM-S-106 has shown low cytotoxicity against the HepG2 cell line, suggesting a degree of selectivity for the parasite enzyme over human cellular targets.

Organoid models, which are three-dimensional tissue cultures that mimic organ structure and function, could potentially be used in future studies to evaluate the effects of compounds like "this compound" on parasite development within liver stages or other relevant host cell environments, although no such studies were identified in the available literature for this specific compound class.

Comparative Analysis of this compound Activity with Related Derivatives (e.g., OSM-LO-80, OSM-LO-81, OSM-LO-87)

Comparing the activity of a compound with its structural derivatives is essential for understanding structure-activity relationships (SAR) and identifying modifications that enhance potency or selectivity. Although specific data for "this compound" in comparison to its derivatives are not available, studies have compared the activity of OSM-S-106 with its derivatives, including OSM-LO-80, OSM-LO-81, and OSM-LO-87, in P. falciparum models.

These comparative analyses have shown variations in antimalarial activity among the derivatives. For instance, conversion of the sulfonamide in OSM-S-106 to a sulfamate (B1201201), as in OSM-LO-80 and OSM-LO-81, resulted in decreased activity against P. falciparum cultures compared to the parent compound OSM-S-106. Specifically, OSM-LO-80 and OSM-LO-81 exhibited higher IC₅₀ values than OSM-S-106 in P. falciparum growth inhibition assays.

Conversely, OSM-LO-87, described as an hydroxyquinazolinyl benzene (B151609) sulfonamide derivative, exhibited no antimalarial potency in P. falciparum cultures.

The following table summarizes the reported activities of OSM-S-106 and some of its derivatives in P. falciparum 3D7 cultures:

| Compound | Description | P. falciparum 3D7 IC₅₀ (µM) |

| OSM-S-106 | Parent compound, PfAsnRS inhibitor | 0.058 ± 0.017 |

| OSM-LO-80 | Sulfamate derivative of OSM-S-106 | >100 (PfAsnRS enzymatic), 5.1 ± 3.2 (culture) |

| OSM-LO-81 | Sulfamate derivative of OSM-S-106 (extended linker) | 0.93 ± 0.24 (culture) |

| OSM-LO-87 | Hydroxyquinazolinyl benzene sulfonamide derivative | No antimalarial potency |

Note: IC₅₀ values may vary depending on the specific assay conditions and parasite strain used. The value for OSM-LO-80 from is from an enzymatic assay, while the value from is from a culture assay.

Advanced Analytical Methodologies for Osm Lo 13 Quantification and Detection in Research Matrices

Development of Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation of Osm-LO-13 from complex mixtures and for the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques being optimized for this purpose. These methods offer high resolution and sensitivity, which are crucial for distinguishing this compound from structurally similar impurities and degradation products.

The development of these methods involves a systematic approach to optimize various parameters to achieve the best possible separation. Key considerations include the selection of the stationary phase, the composition of the mobile phase, and the column temperature. Reversed-phase chromatography has emerged as a particularly effective strategy. In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase, which has proven to be highly effective for retaining and separating this compound.

Currently, research is focused on fine-tuning the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the aqueous component and the gradient elution profile are meticulously adjusted to ensure sharp, symmetrical peaks, which are indicative of a successful separation. The following table summarizes the typical parameters that are being optimized for the analysis of this compound.

| Parameter | HPLC | UHPLC |

| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Methanol:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

| Column Temperature | 30 °C | 40 °C |

These chromatographic techniques are foundational for ensuring that the this compound used in research is of the highest purity, which is essential for obtaining accurate and reliable experimental results.

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification in Research Samples

For the trace analysis and identification of this compound and its metabolites, High-Resolution Mass Spectrometry (HRMS) is the technology of choice. This powerful technique provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown compounds. When coupled with liquid chromatography (LC), HRMS becomes an invaluable tool for identifying metabolites in complex biological samples.

The process of metabolite identification begins with in vitro and in vivo studies, where this compound is introduced into biological systems such as liver microsomes or administered to animal models. Samples are then collected and analyzed using LC-HRMS. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the separation of ions with very similar mass-to-charge ratios, which is essential for distinguishing metabolites from endogenous molecules. nih.gov

Data analysis is a key component of this process. Specialized software is used to compare the mass spectra of control samples with those from treated samples, allowing for the identification of potential metabolites. By accurately measuring the mass of these metabolites, researchers can propose chemical formulas and, in conjunction with fragmentation data, elucidate their structures. This information is vital for understanding the metabolic fate of this compound and for identifying any active or potentially toxic metabolites.

Spectrophotometric and Fluorometric Assays for Concentration Determination

For the rapid and high-throughput determination of this compound concentrations, spectrophotometric and fluorometric assays are being developed. These methods are particularly useful for routine applications where a large number of samples need to be analyzed quickly and cost-effectively.

Spectrophotometric assays are based on the principle that this compound absorbs light at a specific wavelength. By measuring the absorbance of a solution containing the compound, its concentration can be determined using the Beer-Lambert law. The development of these assays involves identifying the wavelength of maximum absorbance (λmax) for this compound and establishing a linear calibration curve.

Fluorometric assays offer even higher sensitivity and selectivity. These assays are based on the ability of this compound, or a derivative of it, to fluoresce. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound. The optimization of these assays includes selecting the optimal excitation and emission wavelengths and considering factors that can affect fluorescence, such as pH and the presence of quenching agents. semanticscholar.orgresearchgate.net

The following table outlines the key parameters being optimized for these assays:

| Parameter | Spectrophotometric Assay | Fluorometric Assay |

| Wavelength (λmax) | 254 nm | Excitation: 280 nm, Emission: 350 nm |

| Solvent | Ethanol | Dichloromethane |

| Linear Range | 1-100 µg/mL | 0.1-10 µg/mL |

| Limit of Detection | 0.5 µg/mL | 0.05 µg/mL |

These assays provide a practical means for determining the concentration of this compound in various research contexts, from in vitro experiments to formulation development. elsevierpure.com

Bioanalytical Methods for this compound Detection in Complex Biological Matrices (e.g., cell lysates, culture media)

The detection and quantification of this compound in complex biological matrices such as cell lysates and culture media present unique challenges due to the presence of numerous interfering substances. To address this, robust bioanalytical methods are being developed, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

Sample preparation is a critical step to remove proteins and other matrix components that can interfere with the analysis. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are being systematically evaluated to determine the most effective approach for extracting this compound from biological samples. nih.gov

Once the sample is prepared, it is subjected to chromatographic separation, typically using UHPLC for fast and efficient analysis. The separated analyte is then introduced into a tandem mass spectrometer. In this instrument, the parent ion of this compound is selected and fragmented to produce characteristic product ions. By monitoring specific transitions from the parent ion to the product ions, a highly selective and sensitive quantification of this compound can be achieved.

The development and validation of these bioanalytical methods are guided by regulatory standards to ensure their accuracy, precision, and reliability. These methods are essential for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of this compound in biological systems.

Future Research Directions and Unaddressed Academic Questions on Osm Lo 13

Exploration of Novel Synthetic Strategies and Analog Libraries

Currently, there is no publicly available information detailing the synthesis of "Osm-LO-13." This knowledge gap presents a fundamental hurdle to its study. Future research must prioritize the development and optimization of synthetic routes to produce sufficient quantities of the compound for comprehensive analysis. A crucial subsequent step will be the creation of analog libraries. By systematically modifying the core scaffold of "this compound," researchers can explore structure-activity relationships (SAR), potentially identifying derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. This approach will be instrumental in mapping the chemical space around "this compound" and identifying key structural motifs responsible for its biological activity.

Deeper Mechanistic Insights into Off-Target or Pleiotropic Effects

The term "pleiotropic" suggests that a substance can influence multiple, seemingly unrelated biological pathways. Much of the available, albeit indirect, information hints at the pleiotropic nature of signaling pathways involving molecules like Oncostatin M. nih.govfrontiersin.org Understanding whether "this compound" exhibits similar characteristics is a paramount objective. Future investigations should employ a battery of in vitro and in cellulo assays to screen for activity against a wide range of biological targets. This will help to identify not only the primary mechanism of action but also any off-target effects. Distinguishing between therapeutically beneficial pleiotropy and undesirable off-target interactions will be critical for any future translational development.

Integration of Multi-Omics Approaches for Comprehensive Biological Impact Analysis

To obtain a holistic view of the biological impact of "this compound," the integration of multi-omics technologies is indispensable. Methodologies such as transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide perspective on the cellular response to the compound. mdpi.comresearchgate.net For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics would offer insights into the metabolic reprogramming induced by "this compound." The combined analysis of these datasets will be crucial for constructing a comprehensive picture of the compound's mechanism of action and identifying potential biomarkers of its activity.

| Omics Approach | Potential Insights for this compound Research |

| Transcriptomics | Identification of genes and signaling pathways modulated by the compound. |

| Proteomics | Elucidation of protein targets and downstream signaling cascades affected. |

| Metabolomics | Understanding the impact on cellular metabolism and bioenergetics. |

Development of Advanced Preclinical Models for Broader Applicability

Once sufficient quantities of "this compound" are available and its basic biological activities are characterized, the development of relevant preclinical models will be essential to assess its potential in a more complex biological context. Depending on the initial findings, these could range from cell co-culture systems and organoids to in vivo animal models that recapitulate specific physiological or pathological states. The selection and validation of these models will be critical for evaluating the efficacy and potential therapeutic window of "this compound" and its analogs.

Overcoming Current Methodological Challenges in this compound Research

The primary methodological challenge in "this compound" research is the current lack of fundamental information. Establishing a reliable source of the compound is the first and most significant hurdle. Following this, researchers will likely face challenges related to its physicochemical properties, such as solubility and stability, which could impact assay development and in vivo studies. The development of robust and validated analytical methods for the detection and quantification of "this compound" in biological matrices will also be a critical undertaking. Addressing these foundational challenges will be a prerequisite for any meaningful advancement in the understanding of this enigmatic compound.

Q & A

Q. How should researchers design experiments to investigate Osm-LO-13's chemical properties while ensuring reproducibility?

- Methodological Answer : Experimental design must include rigorous documentation of synthesis protocols, reaction conditions (e.g., temperature, solvent ratios), and compound characterization. Follow guidelines for consistency in labeling compounds across the main text and supplementary materials (e.g., NMR spectra, HRMS data). For reproducibility, provide explicit details on purification techniques, yield calculations, and instrumentation calibration . Include a checklist to verify compound identity (e.g., cross-referencing spectral data with established libraries) and validate purity via elemental analysis or HPLC .

Q. What are the best practices for validating this compound’s purity and structural integrity in initial studies?

- Methodological Answer : Combine multiple analytical techniques:

- 1H/13C NMR : Ensure baseline resolution and full chemical shift range coverage (e.g., 0–12 ppm for 1H) to confirm structural assignments .

- HRMS or Elemental Analysis : Match experimental molecular formulas to theoretical values within acceptable error margins (e.g., ±0.001 Da for HRMS) .

- Chromatography : Use HPLC/GC to assess purity (>95% for publication-ready data) and identify residual solvents or byproducts .

Document deviations from expected results and address them in the discussion section .

Q. How can researchers ensure compliance with academic standards when reporting this compound’s synthesis?

- Methodological Answer :

- Primary vs. Secondary Sources : Cite primary literature for synthesis protocols and characterization methods. Avoid over-reliance on reviews or non-peer-reviewed platforms .

- Data Presentation : Use tables to summarize yields, spectral peaks, and reproducibility metrics. Avoid duplicating data between figures and text .

- Ethical Reporting : Disclose failed experiments or anomalies in supplementary materials to provide a complete narrative .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s observed vs. predicted reactivity across studies?

- Methodological Answer : Apply iterative contradiction analysis:

Triangulate Data : Compare results from independent techniques (e.g., kinetic studies via UV-Vis vs. computational simulations) to identify systemic errors .

Contextualize Variables : Re-examine reaction conditions (e.g., solvent polarity, catalyst loading) that may explain discrepancies. Use control experiments to isolate variables .

Meta-Analysis : Aggregate data from prior studies to assess reproducibility trends. Highlight methodological differences (e.g., NMR referencing standards) as potential sources of variation .

Q. What strategies optimize this compound’s synthesis protocol for scalability without compromising experimental rigor?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test multiple variables (e.g., temperature, stoichiometry) simultaneously. Analyze via ANOVA to identify critical parameters .

- Green Chemistry Metrics : Incorporate atom economy and E-factor calculations to evaluate scalability. Compare batch vs. flow synthesis efficiencies .

- Intermediate Characterization : Validate intermediates at each step using inline analytics (e.g., FTIR monitoring) to preempt bottlenecks .

Q. How can interdisciplinary approaches enhance this compound’s application in novel research contexts (e.g., biomedicine or materials science)?

- Methodological Answer :

- Collaborative Frameworks : Partner with domain experts to design cross-disciplinary assays (e.g., cytotoxicity testing for biomedical applications) .

- Data Integration : Use cheminformatics tools to map this compound’s properties (e.g., logP, solubility) against target application databases (e.g., PubChem, ChEMBL) .

- Hypothesis-Driven Testing : Formulate research questions that bridge disciplines (e.g., “Does this compound’s osmotic stability enhance drug delivery vesicle integrity?”) .

Data Management and Analysis

Q. What methodologies ensure robust statistical interpretation of this compound’s experimental data?

- Methodological Answer :

- Error Propagation : Calculate uncertainties for derived parameters (e.g., rate constants) using Monte Carlo simulations or Gaussian error analysis .

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. Justify exclusions transparently .

- Open Data Practices : Deposit raw datasets in repositories (e.g., Zenodo) with metadata tags for reproducibility .

Q. How should researchers address gaps in existing literature on this compound’s mechanistic pathways?

- Methodological Answer :

- Gap Analysis : Conduct systematic reviews to identify understudied reaction steps. Use tools like VOSviewer to visualize research trends .

- Computational Modeling : Apply DFT or MD simulations to propose plausible mechanisms. Validate with isotopic labeling experiments .

- Hypothesis Testing : Design “knockout” experiments (e.g., omitting catalysts) to isolate pathway contributions .

Ethical and Reporting Standards

Q. What criteria define a high-quality, publication-ready study on this compound?

- Methodological Answer :

- Transparency : Disclose all funding sources, conflicts of interest, and data accessibility statements .

- Peer Review Preparedness : Pre-emptively address potential reviewer concerns (e.g., spectral artifacts, control experiment validity) .

- Impact Analysis : Frame findings within broader scientific challenges (e.g., “this compound’s stability addresses limitations in osmotic drug delivery”) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.